molecular formula C7H7FN2O3 B1360405 5-Fluoro-4-methoxy-2-nitroaniline CAS No. 446-20-8

5-Fluoro-4-methoxy-2-nitroaniline

Cat. No. B1360405
CAS RN: 446-20-8
M. Wt: 186.14 g/mol
InChI Key: RVAJIOQIKOUNON-UHFFFAOYSA-N
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Patent
US07541478B2

Procedure details

N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide obtained in Reference Example 13 (5.7 g) was suspended in ethanol (20 ml), and 6N hydrochloric acid (100 ml) was added thereto. The mixture was refluxed for 30 minutes. The reaction mixture was ice-cooled, and the resulting precipitate was collected and washed with water to obtain the title compound as crystals (4.1 g, 88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 13
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([O:15][CH3:16])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([NH:8]C(=O)C)[CH:7]=1.Cl>C(O)C>[F:1][C:2]1[C:3]([O:15][CH3:16])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:7]=1)[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=CC(=C(C1)NC(C)=O)[N+](=O)[O-])OC
Step Two
Name
Example 13
Quantity
5.7 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC(=C(N)C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.